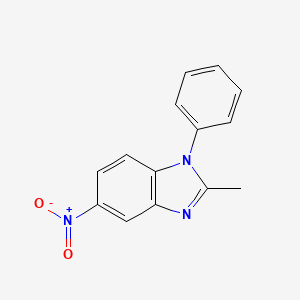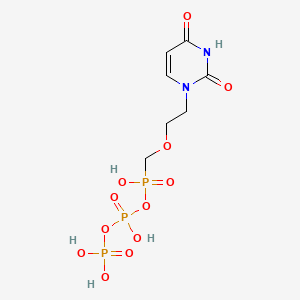
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to uracil, a naturally occurring pyrimidine base found in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)uracil typically involves multiple steps:
Starting Material: The synthesis begins with uracil, which is commercially available.
Phosphorylation: The uracil is first phosphorylated to introduce the diphosphorylphosphonyl group. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Alkylation: The phosphorylated uracil is then alkylated with 2-chloroethanol to introduce the methoxyethyl group. This reaction typically occurs in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms, providing insights into the function of RNA and DNA.
Medicine: this compound has potential therapeutic applications, particularly as an antiviral agent. It is investigated for its ability to inhibit viral replication by interfering with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)uracil involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:
Inhibition of Polymerases: The compound can inhibit DNA and RNA polymerases, enzymes responsible for nucleic acid synthesis, thereby preventing viral replication.
Chain Termination: Incorporation into growing nucleic acid chains can result in premature chain termination, halting the synthesis of viral genomes.
Enzyme Inhibition: It can also inhibit other enzymes involved in nucleic acid metabolism, further disrupting viral replication.
Vergleich Mit ähnlichen Verbindungen
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil is unique compared to other nucleoside analogs due to its specific structural features and mechanism of action. Similar compounds include:
Acyclovir: A well-known antiviral agent that also targets viral DNA polymerase but has a different structure and mechanism.
Zidovudine: Another nucleoside analog used in the treatment of HIV, which incorporates into viral DNA and causes chain termination.
Lamivudine: Used in the treatment of hepatitis B and HIV, it also acts by inhibiting viral reverse transcriptase.
This compound stands out due to its unique diphosphorylphosphonylmethoxyethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
130029-14-0 |
|---|---|
Molekularformel |
C7H13N2O12P3 |
Molekulargewicht |
410.11 g/mol |
IUPAC-Name |
2-(2,4-dioxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H13N2O12P3/c10-6-1-2-9(7(11)8-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H,8,10,11)(H2,14,15,16) |
InChI-Schlüssel |
HXWNOJYMCPRNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

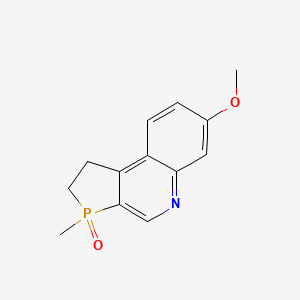
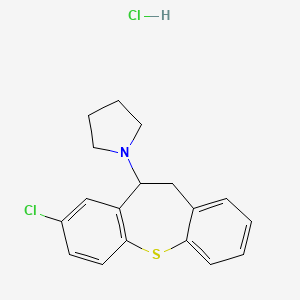
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
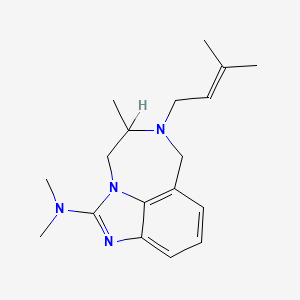
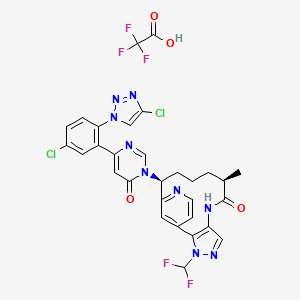
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
